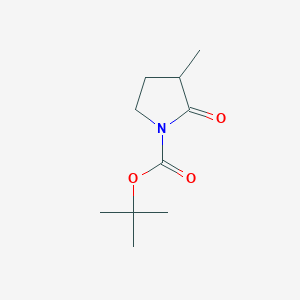

Tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC13829187

Molecular Formula: C10H17NO3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17NO3 |

|---|---|

| Molecular Weight | 199.25 g/mol |

| IUPAC Name | tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H17NO3/c1-7-5-6-11(8(7)12)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3 |

| Standard InChI Key | ZTDAZCKXLUPJBL-UHFFFAOYSA-N |

| SMILES | CC1CCN(C1=O)C(=O)OC(C)(C)C |

| Canonical SMILES | CC1CCN(C1=O)C(=O)OC(C)(C)C |

Introduction

Structural and Molecular Characteristics

Chemical Identity and IUPAC Nomenclature

Tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate (IUPAC name: tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate) belongs to the pyrrolidine class of heterocyclic compounds. Its structure comprises a five-membered pyrrolidine ring substituted with a methyl group at position 3, a ketone at position 2, and a Boc-protecting group at the nitrogen atom. The Boc group enhances stability during synthetic manipulations, while the ketone enables further functionalization via nucleophilic addition or reduction.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C<sub>10</sub>H<sub>17</sub>NO<sub>3</sub> |

| Molecular weight | 199.25 g/mol |

| CAS registry | Proprietary (VCID: VC13829187) |

| Key functional groups | Boc-protected amine, ketone, methyl |

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate typically involves multi-step sequences starting from pyrrolidine precursors. A common route includes:

-

Ring Functionalization: Introduction of the methyl and ketone groups via alkylation and oxidation.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) under basic conditions to install the Boc group.

Reactions are conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) with catalysts such as 4-dimethylaminopyridine (DMAP). Yields depend on temperature control and the purity of intermediates, with optimized protocols achieving >75% efficiency.

Table 2: Representative Synthetic Conditions

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Methyl iodide, LDA | THF, −78°C, 2 h | 68% |

| 2 | Boc<sub>2</sub>O, DMAP | DCM, rt, 12 h | 82% |

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Stability studies indicate decomposition above 150°C, necessitating storage at −20°C under inert atmospheres.

| Hazard | Precautionary Measure |

|---|---|

| Skin/eye irritation | Wear nitrile gloves, goggles |

| Inhalation risk | Use fume hoods |

| Storage | −20°C under argon |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume